Cas no 2229220-82-8 (2-amino-2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol)

2-amino-2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-amino-2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol
- EN300-1742047
- 2229220-82-8
- 2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
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- インチ: 1S/C10H19N3O/c1-6(2)13-8(4)10(7(3)12-13)9(11)5-14/h6,9,14H,5,11H2,1-4H3
- InChIKey: XKRWREZFLDUUJR-UHFFFAOYSA-N
- SMILES: OCC(C1C(C)=NN(C(C)C)C=1C)N
計算された属性
- 精确分子量: 197.152812238g/mol
- 同位素质量: 197.152812238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.1
- トポロジー分子極性表面積: 64.1Ų
2-amino-2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1742047-1.0g |
2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2229220-82-8 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1742047-0.05g |
2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2229220-82-8 | 0.05g |
$1020.0 | 2023-09-20 | ||
Enamine | EN300-1742047-5.0g |
2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2229220-82-8 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1742047-0.1g |
2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2229220-82-8 | 0.1g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1742047-10.0g |
2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2229220-82-8 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1742047-2.5g |
2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2229220-82-8 | 2.5g |
$2379.0 | 2023-09-20 | ||
Enamine | EN300-1742047-0.5g |
2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2229220-82-8 | 0.5g |
$1165.0 | 2023-09-20 | ||
Enamine | EN300-1742047-5g |
2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2229220-82-8 | 5g |
$3520.0 | 2023-09-20 | ||
Enamine | EN300-1742047-0.25g |
2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2229220-82-8 | 0.25g |
$1117.0 | 2023-09-20 | ||
Enamine | EN300-1742047-1g |
2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2229220-82-8 | 1g |
$1214.0 | 2023-09-20 |
2-amino-2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
2-amino-2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-olに関する追加情報
Introduction to 2-amino-2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol (CAS No. 2229220-82-8)
2-amino-2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol, identified by its CAS number 2229220-82-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities and therapeutic potential. The presence of multiple functional groups, including amino, methyl, and ethyl substituents, makes this compound a versatile scaffold for drug discovery and development.
The pyrazole core is a privileged structure in medicinal chemistry, widely recognized for its role in various pharmacological applications. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of substituents in 2-amino-2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol contributes to its unique chemical and biological profile, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of novel compounds with enhanced pharmacological activity and improved pharmacokinetic properties. The structural features of 2-amino-2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol suggest potential applications in the treatment of various diseases. For instance, the amino group can participate in hydrogen bonding interactions with biological targets, while the alkyl chains may enhance membrane permeability and metabolic stability.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of 3,5-dimethyl and propan-2-yl substituents introduces steric hindrance and electronic effects that can modulate binding affinity to biological targets. This fine-tuning of structural features is crucial for optimizing drug efficacy and minimizing side effects.
Recent studies have highlighted the importance of pyrazole derivatives in addressing unmet medical needs. For example, research has demonstrated that certain pyrazole-based compounds exhibit significant inhibitory activity against enzymes involved in cancer progression. The mechanism of action often involves interference with key signaling pathways or direct binding to target proteins. Given these findings, 2-amino-2-(3-methylbutyl)-1-(propanenitrile)-3-methylpyrazole (a related compound) has been explored as a potential therapeutic agent.
The synthesis of 2-amino--(3-methylbutyl)-1-(propyl)-4-methylpyrazole (another derivative) has provided valuable insights into the structural requirements for optimal biological activity. These synthetic approaches have paved the way for the development of more complex derivatives, including N-substituted pyrazoles, which exhibit enhanced potency and selectivity.
In addition to its pharmacological potential, CAS No. 2229220 82 8 has attracted attention due to its chemical versatility. The presence of multiple reactive sites allows for further functionalization through various synthetic methodologies. This flexibility is particularly valuable in drug discovery pipelines, where rapid optimization of lead compounds is essential.
The development of novel synthetic routes has been instrumental in expanding the library of pyrazole derivatives available for medicinal chemistry research. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex molecular architectures. These advances have not only accelerated the discovery process but also opened new avenues for exploring the therapeutic potential of pyrazole-based compounds.
One area where this compound shows promise is in the treatment of neurological disorders. Pyrazole derivatives have been shown to modulate neurotransmitter systems and exhibit neuroprotective effects. For instance, studies have indicated that certain pyrazole-based compounds can cross the blood-brain barrier and interact with central nervous system receptors. This property makes them attractive candidates for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The role of N-substituted pyrazoles in modulating enzyme activity has also been extensively studied. These derivatives often exhibit inhibitory effects on kinases and other enzymes involved in cell signaling pathways. By targeting these pathways, pyrazole-based drugs can interfere with disease progression and restore normal cellular function.
In conclusion,CAS No 2229220 82 8, corresponding to (E)-N'-(4-fluorobenzylidene)thiazolidine hydrate, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications for pyrazole derivatives,this compound will undoubtedly play a crucial role in addressing some of today's most pressing medical challenges.
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